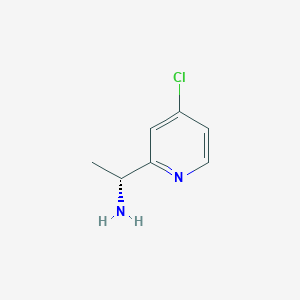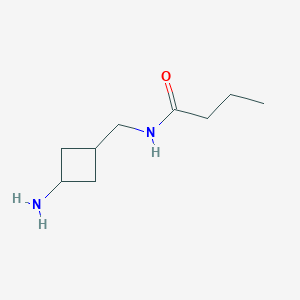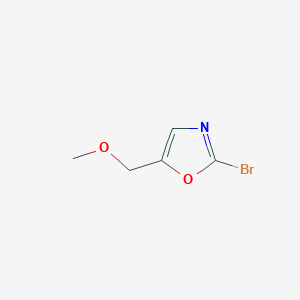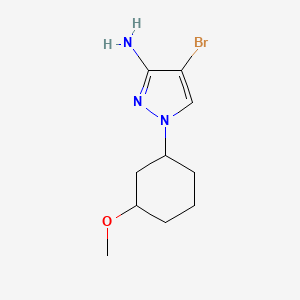
4-Isothiocyanatopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isothiocyanatopentanoic acid is an organic compound that belongs to the class of isothiocyanates. Isothiocyanates are characterized by the functional group -N=C=S. These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-isothiocyanatopentanoic acid typically involves the reaction of amines with thiophosgene or its derivatives. One common method is the reaction of the corresponding amine with carbon disulfide in the presence of a base, followed by oxidation . Another method involves the use of isocyanides and elemental sulfur in the presence of catalytic amounts of amine bases, such as DBU, under moderate heating .
Industrial Production Methods: Industrial production of isothiocyanates, including this compound, often employs large-scale reactions using thiophosgene or carbon disulfide. These methods are optimized for high yield and purity, with careful control of reaction conditions to minimize the formation of by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Isothiocyanatopentanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert it into amines or thioureas.
Substitution: It can participate in nucleophilic substitution reactions, forming thioureas or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Amines or thioureas.
Substitution: Thioureas or other substituted derivatives.
Applications De Recherche Scientifique
4-Isothiocyanatopentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Its antimicrobial properties make it a candidate for developing new antibiotics.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-isothiocyanatopentanoic acid involves its interaction with cellular proteins and enzymes. It can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This interaction can trigger various cellular pathways, including apoptosis in cancer cells and inhibition of microbial growth .
Comparaison Avec Des Composés Similaires
- Allyl isothiocyanate
- Benzyl isothiocyanate
- Phenethyl isothiocyanate
Comparison: 4-Isothiocyanatopentanoic acid is unique due to its specific structure, which imparts distinct reactivity and biological activity. Compared to allyl, benzyl, and phenethyl isothiocyanates, it has a longer carbon chain, which can influence its lipophilicity and ability to interact with biological membranes .
Propriétés
Formule moléculaire |
C6H9NO2S |
|---|---|
Poids moléculaire |
159.21 g/mol |
Nom IUPAC |
4-isothiocyanatopentanoic acid |
InChI |
InChI=1S/C6H9NO2S/c1-5(7-4-10)2-3-6(8)9/h5H,2-3H2,1H3,(H,8,9) |
Clé InChI |
RMMBOUHTNFXBQS-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC(=O)O)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2-{12-Phenyl-4,6-dioxa-10,12-diazatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,10-tetraen-11-yl}ethan-1-aminedihydrochloride](/img/structure/B15312075.png)
![2-Cyclopropyl-3-phenyl-1-[(2r,4s)-2-amino-5-azaspiro[3.5]nonan-5-yl]propan-1-one hydrochloride](/img/structure/B15312082.png)
